molecular formula C10H17NO4 B8138598 (S)-Butoxycarbonylaminocyclopropylacetic acid

(S)-Butoxycarbonylaminocyclopropylacetic acid

Cat. No.: B8138598
M. Wt: 215.25 g/mol
InChI Key: YSJDCYTYDTYLJP-QMMMGPOBSA-N
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Description

(S)-Butoxycarbonylaminocyclopropylacetic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclopropyl ring structure, which imparts distinct chemical properties. The presence of the butoxycarbonyl group and the aminocyclopropyl moiety makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Butoxycarbonylaminocyclopropylacetic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a cyclopropylamine derivative with butoxycarbonyl chloride under basic conditions to introduce the butoxycarbonyl protecting group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-Butoxycarbonylaminocyclopropylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the cyclopropyl ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a suitable nucleophile and a polar aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-Butoxycarbonylaminocyclopropylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Butoxycarbonylaminocyclopropylacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The cyclopropyl ring and the butoxycarbonyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetic acid: Lacks the butoxycarbonyl group, resulting in different chemical properties and reactivity.

    Butoxycarbonylaminopropionic acid: Contains a propionic acid moiety instead of the cyclopropyl ring, leading to variations in biological activity.

Uniqueness

(S)-Butoxycarbonylaminocyclopropylacetic acid is unique due to its combination of the cyclopropyl ring and the butoxycarbonyl protecting group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

(2S)-2-(butoxycarbonylamino)-2-cyclopropylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-3-6-15-10(14)11-8(9(12)13)7-4-5-7/h7-8H,2-6H2,1H3,(H,11,14)(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJDCYTYDTYLJP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(C1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)N[C@@H](C1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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